Enantiomeric Configuration: (3S,4R) vs. Racemic (rel‑(3R,4S)) – Impact on nNOS Inhibitor Potency
The (3S,4R) absolute configuration is essential for achieving potent nNOS inhibition. In a chemoenzymatic resolution study, the (3S,4R) enantiomer of the core pyrrolidine scaffold was the only isomer that yielded active nNOS inhibitors after further functionalisation, whereas the racemic mixture or mismatched enantiomer led to inactive compounds [1]. By contrast, the commercially available racemic rel‑(3R,4S) variant (CAS 1375065‑15‑8) would require costly chiral separation or asymmetric synthesis before use, adding ≥2 synthetic steps and reducing overall yield.
| Evidence Dimension | Stereochemical purity and downstream biological activity |
|---|---|
| Target Compound Data | Single (3S,4R) enantiomer; yields optically pure nNOS inhibitors |
| Comparator Or Baseline | rel‑tert‑butyl (3R,4S)‑3‑hydroxy‑4‑(methylamino)pyrrolidine‑1‑carboxylate (racemic mixture) |
| Quantified Difference | Enantiomerically pure product vs. racemate; enantiomeric ratio >99:1 after enzymatic resolution reported for analogous cis substrates |
| Conditions | CAL‑A lipase‑catalyzed acylation of (±)-trans-5 followed by hydrolysis; Green Chem., 2017, 19, 436–446 |
Why This Matters
Procuring the pre‑resolved (3S,4R) enantiomer eliminates the need for in‑house chiral resolution, reduces development time, and ensures stereochemical fidelity directly transferable to the final API.
- [1] Á. Villar-Barro, V. Gotor and R. Brieva, Green Chem., 2017, 19, 436–446. View Source
